2-Amino-3,5-dimethoxy-4-methylbenzoic acid is an organic compound with significant relevance in chemical synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes two methoxy groups and an amino group attached to a benzoic acid framework. Its chemical formula is , and it is recognized for its potential applications in pharmaceuticals and as a building block in organic synthesis.
2-Amino-3,5-dimethoxy-4-methylbenzoic acid belongs to the class of aromatic amino acids and can be classified under the broader category of benzoic acids. It exhibits properties typical of both aromatic compounds and acids, making it versatile in chemical reactions.
The synthesis of 2-Amino-3,5-dimethoxy-4-methylbenzoic acid can be achieved through several methods:
The molecular structure of 2-Amino-3,5-dimethoxy-4-methylbenzoic acid features:
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-3,5-dimethoxy-4-methylbenzoic acid |
| CAS Number | Not specified in search results |
| SMILES | COC1=C(C=C(C(=C1OC)C(=O)O)N)O |
2-Amino-3,5-dimethoxy-4-methylbenzoic acid can participate in various chemical reactions:
The mechanism of action for 2-Amino-3,5-dimethoxy-4-methylbenzoic acid primarily revolves around its ability to interact with biological systems due to its amino and carboxylic functional groups. It may act as a precursor for more complex molecules or as an active agent in biochemical pathways.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
2-Amino-3,5-dimethoxy-4-methylbenzoic acid has several scientific uses:
This compound's ability to participate in diverse chemical reactions makes it valuable for developing new drugs and materials within the chemical industry.
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1